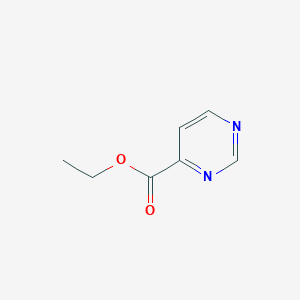

Ethyl 4-pyrimidinecarboxylate

Overview

Description

Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is characterized by an ethyl ester group attached to the fourth carbon of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-pyrimidinecarboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with amidines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid yields ethyl pyrimidine-4-carboxylate .

Industrial Production Methods: Industrial production of ethyl pyrimidine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-pyrimidinecarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be hydrolyzed to form pyrimidine-4-carboxylic acid.

Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Pyrimidine-4-carboxylic acid

- Pyrimidine-4-methanol (from reduction)

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Ethyl 4-pyrimidinecarboxylate has been investigated for its potential in developing new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for treating neurological disorders and other conditions. For instance, studies have shown that derivatives of this compound can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis.

2. Neuroprotective Agents

Recent research has highlighted the neuroprotective properties of this compound derivatives. These compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Agricultural Applications

1. Herbicides

this compound has been explored as a potential herbicide due to its ability to inhibit specific metabolic pathways in plants. Its derivatives have shown effectiveness against various weed species, indicating its utility in agricultural practices .

2. Plant Growth Regulators

Research indicates that certain derivatives can promote plant growth by enhancing root development and nutrient uptake. This application is particularly relevant in sustainable agriculture, where the focus is on reducing chemical inputs while maximizing crop yield .

Material Science

1. Polymer Chemistry

The compound serves as a building block in synthesizing novel polymers with specific properties, such as increased thermal stability and mechanical strength. This compound can be incorporated into polymer matrices to enhance their performance in various applications, including coatings and adhesives .

2. Nanotechnology

In nanotechnology, this compound is utilized to create nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability of drugs and target specific tissues more effectively than conventional delivery methods .

Data Tables

| Application Field | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potent PPAR agonist activity |

| Neuroprotective Agents | Efficacy in modulating neurotransmitter systems | |

| Agricultural Applications | Herbicides | Effective against various weed species |

| Plant Growth Regulators | Enhances root development | |

| Material Science | Polymer Chemistry | Increases thermal stability and mechanical strength |

| Nanotechnology | Improves drug bioavailability |

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on this compound derivatives revealed their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death rates in vitro, suggesting their potential use in neurodegenerative disease therapies .

Case Study 2: Agricultural Efficacy

In field trials evaluating the herbicidal properties of this compound derivatives, researchers found that certain formulations effectively controlled weed populations without adversely affecting crop yields. This study supports the compound's viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of ethyl pyrimidine-4-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The compound may also modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB .

Comparison with Similar Compounds

- Pyrimidine-4-carboxylic acid

- Pyrimidine-4-methanol

- Ethyl 2-aminopyrimidine-4-carboxylate

Comparison: Ethyl 4-pyrimidinecarboxylate is unique due to its ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to pyrimidine-4-carboxylic acid, the ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes. This property is particularly advantageous in drug design, where membrane permeability is crucial .

Biological Activity

Ethyl 4-pyrimidinecarboxylate (EPC) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of EPC, its mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

EPC is characterized by its pyrimidine ring structure, which includes two nitrogen atoms at positions 1 and 3 of the six-membered heterocyclic aromatic ring. The presence of the ethyl ester group enhances its lipophilicity, facilitating better cell membrane penetration compared to other derivatives like pyrimidine-4-carboxylic acid.

EPC does not exhibit direct biological activity; however, its derivatives have shown various functionalities. Research indicates that these derivatives can inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies. Additionally, they may modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB.

Biological Activities

The biological activities associated with EPC derivatives include:

- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some compounds derived from EPC have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Antiviral Properties : Research suggests potential applications in developing antiviral agents due to their interaction with viral replication mechanisms.

Table 1: Summary of Biological Activities of EPC Derivatives

Notable Research Studies

- Anticancer Properties : A study demonstrated that specific EPC derivatives significantly inhibited cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The derivatives were found to interact with the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects of pyrimidine-based compounds highlighted that certain EPC derivatives exhibited IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

- Synthesis of Novel Derivatives : Innovative synthetic routes have been developed for creating diverse pyrimidine derivatives from EPC. These methods allow for controlled modification of the pyrimidine ring, which is crucial for exploring structure-activity relationships and identifying novel drug candidates .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-pyrimidinecarboxylate derivatives, and how can reaction yields be optimized?

Basic

this compound derivatives are typically synthesized via cyclocondensation reactions using substituted β-ketoesters, urea/thiourea, and aldehydes under acidic conditions (e.g., HCl or acetic acid) . For example, Ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate was synthesized with a 72% yield using a microwave-assisted protocol, followed by purification via column chromatography . To optimize yields, control reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst loading. Characterization via H NMR (e.g., δ 12.10 ppm for carboxylic protons) and LCMS (e.g., m/z 249.9 [M–1]) is critical for confirming purity (>95%) .

Q. How should researchers characterize this compound derivatives to ensure structural fidelity?

Basic

Rigorous characterization involves:

- Spectroscopic Analysis : H NMR to identify substituent environments (e.g., methyl groups at δ 2.12 ppm) and aromatic protons (δ 6.70–7.34 ppm) .

- Mass Spectrometry : ESIMS or LCMS to confirm molecular ion peaks (e.g., m/z 328.2 [M+1]) and rule out byproducts .

- Chromatography : HPLC to assess purity (>98%) and identify retention times .

- Elemental Analysis : Verify molecular formulas (e.g., CHNO) .

Document all parameters (solvent, instrument settings) to ensure reproducibility .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes for pyrimidinecarboxylate derivatives?

Advanced

Contradictions often arise from impurities, solvent effects, or tautomerism. For example:

- NMR Discrepancies : If proton integrations deviate, repeat under deuterated solvents (e.g., DMSO-d) and compare with computational predictions (DFT calculations) .

- Low Yields : Re-evaluate stoichiometry or use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions .

- Byproduct Formation : Employ TLC monitoring to isolate intermediates and adjust reaction time/temperature .

Always cross-validate data with multiple techniques (e.g., IR for functional groups) and consult crystallographic data if available .

Q. How can researchers design experiments to study the reactivity of this compound under varying catalytic conditions?

Advanced

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) vs. Brønsted acids (e.g., p-TsOH) in model reactions to assess regioselectivity .

- Kinetic Studies : Use in-situ FTIR or GC-MS to track intermediate formation rates.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to optimize electron-deficient pyrimidine ring reactivity .

Include control experiments (e.g., catalyst-free conditions) and statistical tools (ANOVA) to validate significance .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

Methodological

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HS in thiourea-based syntheses) .

- Waste Disposal : Segregate halogenated waste (e.g., from brominated intermediates) and consult certified agencies for disposal .

Reference Safety Data Sheets (SDS) for compound-specific hazards (e.g., toxicity of trifluoromethyl groups) .

Q. How can researchers ensure reproducibility when scaling up this compound syntheses?

Advanced

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., pH, temperature probes) to maintain consistency during scale-up .

- Purification Consistency : Use automated flash chromatography with predefined gradients to replicate small-scale purity (>95%) .

- Batch Documentation : Record detailed metadata (e.g., humidity, reagent lot numbers) to identify variability sources .

Publish full experimental details, including negative results, to aid peer validation .

Properties

IUPAC Name |

ethyl pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRWSNAREGLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545651 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62846-82-6 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.